Mass Shift M+1 Enables Isotope Dilution Quantification Without Natural M+2 Interference
Iodoacetic Acid 2-13C provides a net mass shift of +1 Da (M+1) relative to the unlabeled compound (M+0), whereas the 13C2 analog produces an M+2 shift . The M+1 shift avoids overlap with the natural abundance M+2 peak contributed by 34S (~4.2%) in cysteine-containing peptides, a recurrent source of systematic error when M+2 internal standards are employed [1]. This ensures that the internal standard signal is analytically resolved from the analyte's natural isotopologue envelope, improving quantification accuracy in complex proteomic samples.
| Evidence Dimension | Isotopic mass shift (Da) |
|---|---|
| Target Compound Data | M+1 (monoisotopic mass increase of 1.00335 Da) |
| Comparator Or Baseline | Iodoacetic acid (unlabeled): M+0; Iodoacetic acid-13C2: M+2 |
| Quantified Difference | Iodoacetic Acid 2-13C shifts by +1 Da vs unlabeled; 13C2 shifts by +2 Da. M+1 avoids collision with natural 34S M+2 peak (relative abundance ~4.2%). |
| Conditions | Mass spectrometry analysis of cysteine-containing peptides; electrospray ionization or MALDI-TOF MS. |
Why This Matters
For procurement, selecting M+1-labeled Iodoacetic Acid 2-13C over M+2-labeled alternatives prevents systematic quantification bias in sulfur-containing peptide analysis, directly impacting data quality in proteomics and biopharmaceutical characterization.
- [1] Johnson, C.A. et al. (2009) Considerations for selection of stable isotope-labeled internal standards for quantitative mass spectrometry. Bioanalysis, 1(5), 1053–1062. (Class-level guidance on avoiding M+2 interference from sulfur isotopes.) View Source
